

# 3-Cyclopentyl-3-oxopropanenitrile CAS number and identifiers

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Compound of Interest

Compound Name: 3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449

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# In-Depth Technical Guide: 3-Cyclopentyl-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Cyclopentyl-3-oxopropanenitrile**, a nitrile derivative of significant interest as a chemical intermediate in the synthesis of more complex molecules. This document consolidates its chemical identifiers, physical properties, and a general synthetic approach, presenting the data in a clear and accessible format for laboratory use.

# **Core Identifiers and Chemical Properties**

**3-Cyclopentyl-3-oxopropanenitrile**, also known as cyclopentylacetyl cyanide, is a chemical compound with the CAS Registry Number 6253-92-5. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for researchers.



Identifier Type	Data
CAS Number	6253-92-5
Chemical Name	3-Cyclopentyl-3-oxopropanenitrile
IUPAC Name	3-cyclopentyl-3-oxopropanenitrile
Molecular Formula	C8H11NO
Molecular Weight	137.18 g/mol
Canonical SMILES	C1CCC(C1)C(=O)CC#N
InChI Key	YJQPYGGASBDIOP-UHFFFAOYSA-N

### **Physicochemical Data**

A summary of the key physical and chemical properties of **3-Cyclopentyl-3-oxopropanenitrile** is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.

Property	Value
Physical State	Liquid
Boiling Point	116-118 °C at 12 mmHg
Density	1.011 g/cm <sup>3</sup>
Refractive Index	1.472

# **Synthesis and Experimental Protocols**

The primary synthetic route to **3-Cyclopentyl-3-oxopropanenitrile** involves the condensation reaction between a cyclopentylcarbonyl precursor and a nitrile-containing reagent. A general and widely cited method is the reaction of ethyl cyclopentanecarboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide, followed by an acidic workup.



### **General Experimental Protocol: Synthesis**

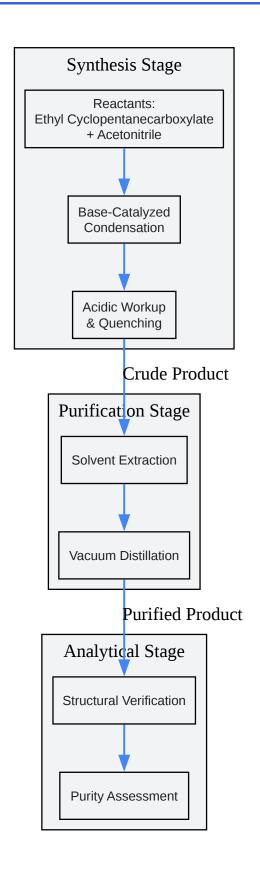
A representative, though general, protocol for the synthesis of **3-Cyclopentyl-3-oxopropanenitrile** is as follows:

- Reaction Setup: A solution of ethyl cyclopentanecarboxylate and acetonitrile is prepared in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: The reaction mixture is cooled in an ice bath, and a strong base, such as sodium amide, is added portion-wise while maintaining the temperature.
- Reaction: The mixture is stirred at room temperature for several hours to allow the condensation reaction to proceed to completion.
- Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) to neutralize the base and precipitate the product.
- Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

# **Logical Workflow for Synthesis and Analysis**

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent analysis of **3-Cyclopentyl-3-oxopropanenitrile**.





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Caption: General workflow for the synthesis and analysis of **3-Cyclopentyl-3-oxopropanenitrile**.

# **Spectroscopic Data**

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **3-Cyclopentyl-3-oxopropanenitrile**. While specific spectra are not readily available in public databases, the expected characteristic signals are described below.

Spectroscopic Method	Expected Signals
¹H NMR	Signals corresponding to the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl and nitrile groups.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon, nitrile carbon, methylene carbon, and the distinct carbons of the cyclopentyl ring.
IR Spectroscopy	A strong absorption band for the C≡N (nitrile) stretch (approx. 2250 cm <sup>-1</sup> ) and a strong absorption for the C=O (ketone) stretch (approx. 1710 cm <sup>-1</sup> ).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

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